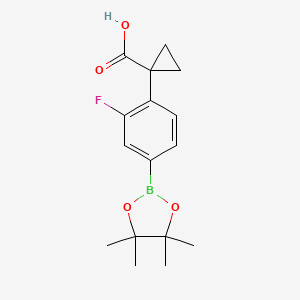

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is a complex organic compound that features a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

Cyclopropanation: The boronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.

Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester serves as a versatile building block in the synthesis of complex organic molecules. Its boronic acid functional group allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, making it essential for constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of substituted alkenes | |

| Direct Arylation | Functionalization of aryl compounds |

Medicinal Chemistry

Potential Drug Development

The compound is being explored for its potential role in drug development, particularly as an enzyme inhibitor. The boronic acid group can interact with diols present in biological systems, making it suitable for designing inhibitors targeting specific enzymes involved in metabolic pathways. This property is particularly relevant in the development of therapeutics for diseases such as cancer and diabetes .

Case Study: Enzyme Inhibition

Research has indicated that derivatives of boronic acids can effectively inhibit proteases by forming reversible covalent bonds with the enzyme's active site. For instance, studies have shown that similar compounds exhibit significant inhibitory activity against serine proteases, which are crucial targets in cancer therapy .

Biochemical Probes

Investigative Tool in Biological Systems

Due to its ability to form specific interactions with biomolecules, this compound is being investigated as a biochemical probe. It can selectively bind to diols and other nucleophiles within biological systems, allowing researchers to study molecular recognition processes and enzyme mechanisms.

Material Science

Advanced Material Production

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the production of advanced materials and polymers. Its unique structural properties can enhance the mechanical and thermal stability of polymeric materials, making it valuable in developing high-performance materials for industrial applications .

Mecanismo De Acción

The mechanism of action of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester (CAS: 2096996-81-3) is a boronic acid derivative notable for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This compound exhibits unique characteristics that make it a candidate for further research, especially in glucose sensing and drug delivery systems.

- Molecular Formula : C16H20BFO4

- Molar Mass : 306.14 g/mol

- Density : 1.22 g/cm³ (predicted)

- Boiling Point : 431.1 °C (predicted)

- pKa : 4.09 (predicted)

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols, particularly sugars like glucose. This property allows them to be utilized in various applications such as:

- Glucose sensors : The interaction between boronic acids and glucose can lead to changes in physical properties, making them suitable for glucose monitoring in diabetic patients.

- Drug delivery systems : Their ability to form complexes with biomolecules can be harnessed for targeted drug delivery.

Glucose-Sensitive Hydrogels

Recent studies have highlighted the development of glucose-sensitive hydrogels incorporating phenylboronic acid derivatives. For instance:

- A derivative similar to 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid was copolymerized with N-isopropylmethacrylamide to create a hydrogel responsive to glucose levels. The optimal ratio for achieving sensitivity at physiological pH was found to be 92.5% NIPMAAm and 7.5% AAmECFPBA, indicating significant potential for diabetes management through controlled insulin release .

Case Studies

- Study on Hydrogel Performance :

-

In Vivo Applications :

- In vivo studies have demonstrated that phenylboronic acid derivatives can effectively modulate insulin release in response to blood glucose levels, providing a promising avenue for the development of advanced diabetic treatments.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)10-5-6-11(12(18)9-10)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLUOZCSETWVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.